Boc-Asp-OH-15N
Overview
Description
Boc-Asp-OH-15N is a chemical compound that has been widely used in scientific research. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins. The unique properties of Boc-Asp-OH-15N make it an essential tool in the study of biochemical and physiological processes.
Scientific Research Applications
Boron and Nitrogen Co-doped Porous Carbon
Boron and nitrogen co-doped porous carbons (BNCs) were synthesized for use as supercapacitors, demonstrating the potential of boron and nitrogen doping in enhancing the electrochemical properties of carbon materials. These BNCs showed high specific capacitance and energy densities, suggesting their suitability for energy storage applications (Guo & Gao, 2009).
Porphyrin Decorated Bi2O2CO3 Nanocomposites
Porphyrin-decorated Bi2O2CO3 nanocomposites demonstrated enhanced photocatalytic and optical nonlinearity, extending the photoresponsive range from UV to visible light. This suggests the potential of such materials in novel optoelectronic systems and highlights the importance of interfacial charge transfer and electronic interactions (Wang et al., 2018).
Nickel-Cobalt-Boron Material for Supercapacitors
Amorphous nickel-cobalt-boron materials exhibited superior supercapacitive performance, indicating the potential of these materials in developing high-performance energy storage devices. The study demonstrated an ultrahigh energy density in an asymmetric supercapacitor configuration (Chen et al., 2017).
Ruthenium Nanoparticles for Hydrolytic Dehydrogenation
Ruthenium nanoparticles confined in SBA-15 were shown to be highly efficient catalysts for the hydrolytic dehydrogenation of ammonia borane and hydrazine borane. This work highlights the potential of ruthenium-based materials in catalysis and hydrogen generation (Yao et al., 2015).
Problems in Cyclization of Head-to-Tail Peptides
Research on the solid-phase synthesis of cyclic head-to-tail peptides using Boc-based protection schemes revealed challenges associated with side chain anchoring and epimerization, particularly when anchoring via the β-carboxyl of Asp. This study could provide insights into the synthesis challenges of compounds like "Boc-Asp-OH-15N" (Valero, Giralt, & Andreu, 1996).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-PYWYPUIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584369 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp-OH-15N | |
CAS RN |
204523-15-9 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204523-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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